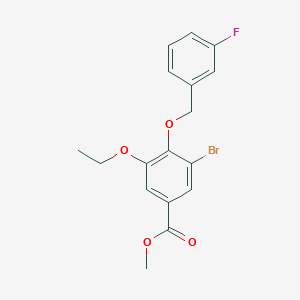

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Description

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester with a complex aromatic scaffold. Its structure features:

- Bromine at the 3-position, which enhances electrophilic reactivity.

- Ethoxy and 3-fluorobenzyloxy substituents at the 5- and 4-positions, respectively, influencing steric and electronic properties.

- A methyl ester group at the carboxylate terminus, critical for solubility and metabolic stability.

This compound is a key intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of kinase inhibitors or herbicides due to its halogenated and alkoxy-substituted aromatic system .

Properties

Molecular Formula |

C17H16BrFO4 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

methyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3 |

InChI Key |

KMAJLWSAWZKARD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst . This is followed by the etherification of the resulting ester with 3-fluorobenzyl bromide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ester and ether groups can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)

Structural Differences :

- Ester Group : Ethyl vs. methyl ester.

- Benzyloxy Substituent : 2-chloro-4-fluorobenzyl vs. 3-fluorobenzyl.

Impact :

- The 2-chloro-4-fluorobenzyl group introduces additional steric hindrance and electronic withdrawal, which could reduce nucleophilic substitution rates at the bromine site .

| Property | Methyl Ester (Target) | Ethyl Ester (CAS 1706446-85-6) |

|---|---|---|

| Molecular Formula | C₁₇H₁₆BrFO₄ | C₁₈H₁₇BrClFO₄ |

| Molecular Weight | 383.21 g/mol | 434.11 g/mol |

| Key Substituents | 3-Fluorobenzyl | 2-Chloro-4-fluorobenzyl |

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate (CAS 1706453-05-5)

Structural Differences :

- Ester Group : Allyl vs. methyl.

Impact :

Benzohydrazide Derivatives (CAS 1706443-55-1 and 1706443-50-6)

Structural Differences :

- Functional Group : Benzohydrazide (-CONHNH₂) vs. methyl ester (-COOCH₃).

Impact :

- The hydrazide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition.

- Reduced metabolic stability compared to ester derivatives due to susceptibility to oxidative degradation .

| Property | Methyl Ester (Target) | Benzohydrazide (CAS 1706443-55-1) |

|---|---|---|

| Molecular Formula | C₁₇H₁₆BrFO₄ | C₁₆H₁₆BrFN₂O₃ |

| Molecular Weight | 383.21 g/mol | 383.21 g/mol |

| Key Functional Group | Methyl ester | Benzohydrazide |

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde (Fluorochem)

Structural Differences :

- Core Structure : Benzaldehyde vs. benzoate ester.

- Substituents : 2,4-dichlorobenzyl and methoxy vs. 3-fluorobenzyl and ethoxy.

Impact :

- The aldehyde group offers a reactive site for condensation reactions, useful in Schiff base synthesis.

- Dichlorobenzyl substitution increases hydrophobicity and may enhance antimicrobial activity .

Biological Activity

Methyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H18BrFO4

- Molecular Weight : 409.2 g/mol

- IUPAC Name : this compound

- Structure : The compound features a bromine atom, an ethoxy group, and a fluorobenzyl ether, which are critical for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and binding affinity to biological targets. Preliminary studies suggest that these interactions may inhibit certain enzyme activities or modulate receptor functions, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a focal point of ongoing research.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an IC50 value of approximately 15 µg/mL for S. aureus, indicating moderate antibacterial activity.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. Further investigations into the mechanism suggested that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity (IC50 µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|---|

| This compound | C19H18BrFO4 | Bromine and fluorine substituents | 15 | 12 |

| Methyl 3-bromo-5-methoxy-4-(benzyl)benzoate | C18H18BrO4 | Lacks fluorine substituent | 25 | 20 |

| Methyl 3-chloro-5-ethoxy-4-(benzyl)benzoate | C19H18ClO4 | Chlorine instead of bromine | 30 | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.